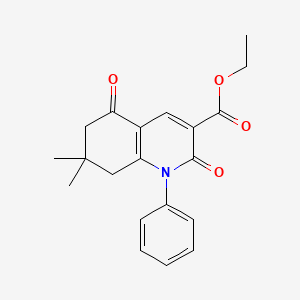

Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline (PHQ) derivative characterized by a bicyclic scaffold containing a hexahydroquinoline core. Its structure includes two ketone groups (2,5-dioxo), a phenyl substituent at position 1, and ethyl and methyl ester functionalities. This compound is synthesized via multicomponent reactions (MCRs) involving aldehydes, cyclic diketones (e.g., dimedone), ethyl acetoacetate, and ammonium acetate under catalytic conditions . Crystallographic studies reveal that its hydropyridine ring adopts a "sofa" conformation stabilized by intramolecular hydrogen bonds (N–H···O), which influence its molecular packing .

Properties

IUPAC Name |

ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-6,8-dihydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-4-25-19(24)15-10-14-16(11-20(2,3)12-17(14)22)21(18(15)23)13-8-6-5-7-9-13/h5-10H,4,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBCSPMZOCHMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(CC(CC2=O)(C)C)N(C1=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the condensation of aniline derivatives with β-keto esters, followed by cyclization and esterification steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C20H21NO4 and a molecular weight of 339.39 g/mol. Its unique bicyclic structure features a quinoline moiety with adjacent carbonyl and carboxylate groups that contribute to its reactivity and biological activity. The compound's structural characteristics suggest potential interactions with biological targets such as enzymes and receptors.

Anticancer Activity

One of the most promising applications of ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is its potential as an anticancer agent. Research has indicated that derivatives of quinoline compounds often exhibit significant antiproliferative activity against various cancer cell lines.

A study demonstrated that related quinoline derivatives showed varying degrees of cytotoxicity against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT (colon cancer) cell lines. For instance, one derivative exhibited an IC50 value of 9.8 µg/ml against MCF-7 cells, suggesting strong potential for further development in anticancer therapies .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease pathways. Molecular docking studies have provided insights into how the compound interacts with target enzymes or receptors. Understanding these interactions is crucial for elucidating the mechanism of action and optimizing the compound for therapeutic use.

This compound exhibits various biological activities attributed to its structural features:

- Antioxidant Properties : The presence of multiple functional groups allows the compound to act as a scavenger for free radicals.

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways.

- Antimicrobial Activity : Its structural analogs have shown effectiveness against certain bacterial strains.

Synthesis and Derivatives

The synthesis of this compound typically involves multiple steps starting from simpler quinoline derivatives. The ability to modify its structure leads to a variety of derivatives with enhanced bioactivity or altered pharmacokinetic properties.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 2,5-dioxo-1-(4-chlorophenyl)-1,2,5,6,7,-hexahydroquinoline | Contains a chlorophenyl group | Potentially enhanced bioactivity due to halogen substitution |

| 7-Methylquinolinone | Simplified quinoline structure | Lacks carboxylic acid functionality |

| N-(2-chlorophenyl)-1-(4-chlorophenyl)-7-methylquinoline | Contains multiple halogenated phenyl groups | Increased lipophilicity may affect bioavailability |

This table highlights the diversity within the quinoline family while showcasing the unique features of ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,-hexahydroquinoline compared to others in terms of functional groups and potential applications.

Mechanism of Action

The mechanism of action of Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is part of a broader class of PHQ derivatives, differing in substituents, ring functionalization, and biological activity. Below is a comparative analysis:

Physicochemical Properties

- Melting Points : Trimethyl-substituted derivatives (e.g., 5a) exhibit higher melting points (~251°C) compared to bromophenyl-substituted analogs (210–212°C) due to enhanced symmetry and packing efficiency .

- Hydrogen Bonding : All PHQ derivatives show N–H···O interactions, but the sofa conformation in the target compound creates unique chain-like crystal packing along the [100] axis .

Biological Activity

Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant research findings.

Overview

This compound belongs to the quinoline family and exhibits various biological activities including anti-inflammatory and anticancer properties. Its unique structure allows it to interact with multiple biological targets, making it a candidate for drug development.

Synthesis and Structure

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of aniline derivatives with β-keto esters followed by cyclization and esterification steps. The general synthetic route can be summarized as follows:

- Condensation : Aniline derivatives react with β-keto esters.

- Cyclization : Formation of the quinoline core.

- Esterification : Introduction of the ethyl carboxylate group.

Anti-inflammatory Activity

Research indicates that derivatives of this compound can act as selective inhibitors of cyclooxygenase enzymes (COX). A study highlighted that certain derivatives exhibited significant COX-2 inhibitory activity with an IC50 value of 0.17 µM . This selectivity suggests potential applications in treating inflammatory conditions such as arthritis.

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cells through various mechanisms including the modulation of apoptotic pathways and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Substituents on the Phenyl Ring | Modulate binding affinity to COX enzymes |

| Presence of Ketone Groups | Enhance reactivity and biological interactions |

| Ester Functional Group | Influences solubility and bioavailability |

Case Studies and Research Findings

- Inhibitory Effects on COX Enzymes : A study conducted by Zarghi et al. explored various quinoline derivatives and found that specific modifications could enhance COX-2 selectivity while minimizing COX-1 inhibition . This finding is crucial for developing anti-inflammatory drugs with fewer side effects.

- Anticancer Mechanisms : Another investigation demonstrated that Ethyl 7,7-dimethyl derivatives could inhibit tumor growth in animal models by inducing cell cycle arrest and promoting apoptosis . These results underscore the compound's potential as an anticancer agent.

- Comparative Analysis with Similar Compounds : Similar quinoline derivatives were compared for their biological activities. For instance, compounds like 7,7-Dimethyl-4-phenyl derivatives showed comparable antimicrobial properties but differed significantly in their anticancer efficacy .

Q & A

Q. What are the common synthetic routes for Ethyl 7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate, and how are reaction conditions optimized?

The compound is typically synthesized via a cyclocondensation reaction involving ethyl acetoacetate, dimedone (1,1-dimethyl-3,5-cyclohexanedione), an aldehyde (e.g., benzaldehyde), and ammonium acetate. A solvent-free approach under thermal conditions (80–100°C) is often employed to enhance reaction efficiency, with yields ranging from 85–97% . For optimization, parameters such as catalyst type (e.g., ascorbic acid or L-glutamine), stoichiometric ratios, and reaction time are systematically varied. Post-synthesis purification via column chromatography or ethanol recrystallization ensures high purity .

Q. How is the compound characterized spectroscopically, and what key spectral markers confirm its structure?

1H and 13C NMR are critical for structural confirmation:

- 1H NMR : Signals at δ 1.2–1.4 ppm (ethyl ester protons), δ 2.1–2.3 ppm (7,7-dimethyl groups), δ 5.2–5.5 ppm (hydropyridine ring protons), and δ 7.2–7.5 ppm (phenyl protons) .

- 13C NMR : Carbonyl carbons (C=O) appear at δ 170–190 ppm, while the ester carbonyl is typically δ 165–170 ppm . IR spectroscopy confirms carbonyl stretches (1650–1750 cm⁻¹) and N–H bending (3200–3400 cm⁻¹) .

Q. What are the primary biological activities reported for this compound?

The hexahydroquinoline core exhibits antimicrobial , antitubercular , and enzyme inhibitory activities. For example, derivatives show inhibitory effects against Mycobacterium tuberculosis H37Rv at low MIC values (1–10 µg/mL) and α-glucosidase inhibition (IC₅₀ ~25 µM) relevant to diabetes management .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or hydroxylation) impact biological activity?

Introducing electron-withdrawing groups (e.g., Cl, Br) at the phenyl ring enhances antitubercular activity by improving target binding (e.g., to mycobacterial enzymes). For instance, a 2,4-dichlorophenyl substituent increases potency by 3–5× compared to unsubstituted analogs . Conversely, hydroxyl groups improve solubility and pharmacokinetics but may reduce membrane permeability .

Q. What contradictions exist in crystallographic data for this compound, and how are they resolved?

Single-crystal X-ray studies reveal disorder in the ethyl ester group (occupancy ratios of 0.6:0.4) and deviations in hydropyridine ring puckering (sofa conformation with a methine C deviation of 0.454 Å). Discrepancies in bond angles (e.g., C–C–C angles varying by ±2°) are addressed via refinement using SHELXL97 software and validated against theoretical models .

Q. What strategies are used to resolve synthetic byproducts or low yields in multi-step syntheses?

Byproducts often arise from incomplete cyclization or competing Knoevenagel reactions. Strategies include:

- Catalyst screening : Transition metal catalysts (e.g., Fe₃O4@NFC@ONSM-Ni(II)) improve regioselectivity, reducing side reactions .

- Temperature control : Maintaining 65–80°C prevents thermal decomposition of intermediates .

- Solvent optimization : Ethanol or DMF enhances intermediate solubility, minimizing side-product formation .

Q. How is the compound’s mechanism of action studied in enzymatic systems?

Molecular docking and kinetic assays are used to probe interactions. For α-glucosidase inhibition, docking studies (e.g., AutoDock Vina) identify hydrogen bonds between the compound’s carbonyl groups and enzyme active-site residues (e.g., Asp349, Arg439). Kinetic data (Lineweaver-Burk plots) reveal non-competitive inhibition, suggesting allosteric modulation .

Methodological Guidance

Q. How to design experiments for analyzing structure-activity relationships (SAR)?

- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at the phenyl or hydropyridine positions.

- Step 2 : Characterize compounds using NMR, IR, and mass spectrometry.

- Step 3 : Test bioactivity (e.g., MIC assays for antitubercular activity) and correlate substituent electronic/hydrophobic properties with potency using QSAR models .

Q. What analytical techniques resolve spectral overlaps in complex mixtures?

- 2D NMR (COSY, HSQC) : Differentiates overlapping proton signals (e.g., hydropyridine vs. phenyl protons) .

- HPLC-MS : Separates and identifies byproducts using retention times and mass fragmentation patterns .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for the same compound?

Melting points (e.g., 251–252°C vs. 245–248°C) depend on crystallization conditions (solvent purity, cooling rate) and polymorphism . Ethanol recrystallization yields more thermodynamically stable polymorphs, while rapid cooling produces metastable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.